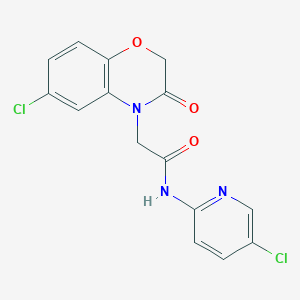
2-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BAM-15 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of BAM-15 involves the activation of the mitochondrial uncoupling protein 1 (UCP1). UCP1 is a protein found in brown adipose tissue that is responsible for dissipating energy in the form of heat. BAM-15 has been shown to activate UCP1, leading to an increase in mitochondrial respiration and ATP production. This mechanism of action has been studied extensively in cell culture and animal models.
Biochemical and Physiological Effects
BAM-15 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on mitochondrial function, BAM-15 has been shown to increase glucose uptake and insulin sensitivity in adipocytes. It has also been shown to reduce inflammation and oxidative stress in various cell types. These effects make BAM-15 a potential therapeutic target for metabolic disorders and inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using BAM-15 in lab experiments is its specificity for UCP1. This allows researchers to study the effects of UCP1 activation on mitochondrial function without the confounding effects of other compounds. However, one limitation of BAM-15 is its potency. BAM-15 is a highly potent compound, and its effects on mitochondrial function can be difficult to quantify. Additionally, BAM-15 is not water-soluble, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on BAM-15. One area of interest is in the development of more potent and specific UCP1 activators. This could lead to the development of novel therapies for metabolic disorders and other diseases. Another area of interest is in the study of the effects of UCP1 activation on aging and longevity. Finally, the development of water-soluble BAM-15 analogs could make this compound more accessible for use in a wider range of experimental setups.
Conclusion
In conclusion, BAM-15 is a chemical compound that has gained attention in the scientific community for its potential applications in research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. There are several future directions for research on BAM-15, including the development of more potent and specific UCP1 activators and the study of the effects of UCP1 activation on aging and longevity.
合成方法
The synthesis of BAM-15 involves the reaction of 3-phenylacrylic acid with 1,3-benzodioxole in the presence of thionyl chloride to form 3-phenylacryloyl chloride. This intermediate is then reacted with N-acetylanthranilic acid in the presence of triethylamine to yield BAM-15. The synthesis of BAM-15 is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
BAM-15 has been studied for its potential applications in scientific research. One of the primary areas of interest is in the study of mitochondrial function. Mitochondria are organelles within cells that are responsible for producing energy in the form of ATP. Dysfunction of mitochondria has been linked to a variety of diseases, including neurodegenerative disorders, metabolic disorders, and cancer. BAM-15 has been shown to increase mitochondrial respiration and ATP production, making it a potential therapeutic target for these diseases.
属性
IUPAC Name |
(Z)-2-acetamido-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(22)21-16(9-14-5-3-2-4-6-14)19(23)20-11-15-7-8-17-18(10-15)25-12-24-17/h2-10H,11-12H2,1H3,(H,20,23)(H,21,22)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVYSKDAQVBUMT-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5439198.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439210.png)
![ethyl N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valinate](/img/structure/B5439211.png)
![ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5439217.png)

![1-(4-fluorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5439238.png)
![3-isobutyl-6-[2-(1-methyl-1H-imidazol-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5439244.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5439253.png)
![N-(2-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5439254.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-4-{[(4-hydroxybutyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5439260.png)
![3-benzyl-5-({5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5439263.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5439264.png)
